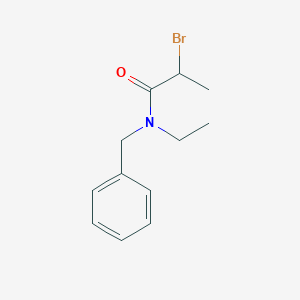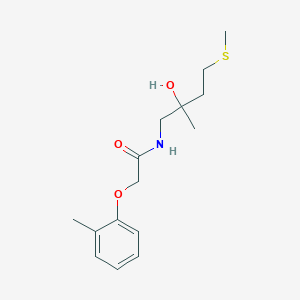
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as naphthyridines . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various fields including medicinal chemistry, materials science, and as components of light-emitting diodes .
Molecular Structure Analysis
The molecular structure of “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” consists of two fused pyridine rings with a chlorine atom at the 8th position and a carboxylate group at the 3rd position . The exact molecular structure would require more specific information or computational analysis which is beyond my current capabilities.Physical And Chemical Properties Analysis
“Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” has a molecular weight of 222.63 . Other physical and chemical properties such as melting point, boiling point, and partition coefficient are not available in the sources I found.Applications De Recherche Scientifique
Anticancer Properties
“Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” is a type of 1,6-naphthyridine, which has been found to have anticancer properties . These compounds have shown promising results in the treatment of various cancer cell lines. The anticancer activity has been correlated to 1,6-naphthyridines using the literature on the structure–activity relationship (SAR) along with molecular modeling studies .
Anti-HIV Activity
1,6-Naphthyridines, including “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate”, have been found to have anti-human immunodeficiency virus (HIV) properties . This makes them a potential candidate for the development of new antiretroviral drugs.
Anti-Microbial Properties
“Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” has been found to have antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs, which could be used to treat a variety of bacterial and fungal infections.
Analgesic Properties
1,6-Naphthyridines, including “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate”, have been found to have analgesic (pain-relieving) properties . This makes them a potential candidate for the development of new analgesic drugs.
Anti-Inflammatory Properties
“Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” has been found to have anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs, which could be used to treat a variety of inflammatory conditions.
Anti-Oxidant Activities
1,6-Naphthyridines, including “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate”, have been found to have antioxidant activities . This makes them a potential candidate for the development of new antioxidant drugs, which could be used to treat a variety of conditions related to oxidative stress.
Drug Development and Organic Synthesis
Antihypertensive and Antiarrhythmic Properties
Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . This suggests that “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” could potentially be used in the treatment of hypertension and arrhythmia.
Orientations Futures
The future directions for “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given their wide range of applications, there is considerable interest in developing more ecofriendly, safe, and economical approaches for their synthesis .
Mécanisme D'action
Mode of Action
It is known that alkyl halides can react with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
Naphthyridines in general have been found to have a wide range of biological applications, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 22263, which could influence its absorption and distribution .
Result of Action
Given the wide range of biological activities associated with naphthyridines, it is likely that this compound could have multiple effects at the cellular level .
Action Environment
It is known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius .
Propriétés
IUPAC Name |
methyl 8-chloro-1,7-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUZYBRGVLKUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)
![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)
![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)
![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2937280.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

